2-Bromo-4-trifluoromethylphenylisothiocyanate
Description
2-Bromo-4-trifluoromethylphenylisothiocyanate is a halogenated aromatic isothiocyanate with the molecular formula C₈H₃BrF₃NS (inferred from structural analogs). It features a phenyl ring substituted with a bromine atom at position 2, a trifluoromethyl (-CF₃) group at position 4, and an isothiocyanate (-NCS) functional group. This compound is primarily used in organic synthesis, particularly in the preparation of thiourea derivatives, which are pivotal in pharmaceutical and agrochemical research. Its strong electron-withdrawing substituents (-Br and -CF₃) enhance electrophilicity, making it reactive toward nucleophiles like amines.
Properties
IUPAC Name |
2-bromo-1-isothiocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSVAXACZNPHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373766 | |
| Record name | 2-Bromo-4-trifluoromethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688763-22-6 | |
| Record name | 2-Bromo-4-trifluoromethylphenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 688763-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach to Aromatic Isothiocyanates
A common strategy for preparing aromatic isothiocyanates, including 2-bromo-4-trifluoromethylphenylisothiocyanate, involves the reaction of the corresponding aromatic amine with thiophosgene or related reagents. The general procedure is as follows:
- Starting Material: The synthesis usually begins with a substituted aniline, in this case, 2-bromo-4-trifluoromethylaniline.
- Reagent: Thiophosgene (CSCl₂) is commonly used to convert the amine into the isothiocyanate.
- Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions.
- Workup: The product is isolated by extraction and purified by column chromatography.
This method is well-documented for the synthesis of various substituted phenyl isothiocyanates and is adaptable for this compound.
Specific Preparation Method Using Thiophosgene and Aromatic Amines
A detailed preparation method adapted from literature and patents involves the following steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve 2-bromo-4-trifluoromethylaniline in anhydrous solvent (e.g., dichloromethane or 2-methyltetrahydrofuran) | Preparation of the amine solution |
| 2 | Add thiophosgene slowly under stirring at 0–25°C | Formation of the isothiocyanate intermediate |
| 3 | Add base (e.g., sodium carbonate or potassium carbonate) to neutralize HCl generated | Maintains reaction pH and drives reaction |
| 4 | Stir the reaction mixture for several hours (typically 1–4 hours) | Completion of isothiocyanate formation |
| 5 | Extract the product with organic solvent, dry over anhydrous sodium sulfate | Isolation of crude product |
| 6 | Purify by column chromatography on silica gel | Obtain pure this compound |
This procedure can be performed in batch or continuous flow reactors to improve efficiency and yield.
Continuous Flow Synthesis Method
A recent advancement in the preparation of isothiocyanates, including trifluoromethyl-substituted derivatives, is the use of continuous flow reactors. This method offers advantages such as better control over reaction parameters, improved safety, and scalability.
- Raw Materials: 3-trifluoromethyl-4-cyanoaniline (a close analogue) is dissolved in solvent.
- Reagents: Thiophosgene and an alkaline base (e.g., sodium carbonate or potassium carbonate) solutions are prepared separately.
- Process: Solutions are introduced into a continuous flow reactor where mixing and reaction occur rapidly.
- Separation: The reaction mixture is then separated to isolate the isothiocyanate product.
This method achieves high yield and purity and can be adapted for the bromo-substituted trifluoromethylphenyl isothiocyanate by starting with the corresponding bromoaniline derivative.
Reaction Optimization and Notes
- Solvent Choice: Dry solvents such as THF or toluene are preferred to avoid side reactions with moisture.
- Base Selection: Carbonate bases (sodium or potassium carbonate) effectively neutralize the HCl byproduct and promote isothiocyanate formation.
- Temperature Control: Mild temperatures (0–25°C) help minimize decomposition or side reactions.
- Purification: Silica gel chromatography is standard for isolating pure isothiocyanates.
- Moisture Sensitivity: The final isothiocyanate is moisture sensitive and should be stored under dry conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Batch Thiophosgene Reaction | 2-bromo-4-trifluoromethylaniline | Thiophosgene, Na₂CO₃ or K₂CO₃ | 0–25°C, organic solvent, 1–4 h | Moderate to high | Requires careful handling of thiophosgene |
| Continuous Flow Synthesis | 3-trifluoromethyl-4-cyanoaniline (analogue) | Thiophosgene, Na₂CO₃ or K₂CO₃ | Continuous flow reactor, ambient temp | High | Scalable, safer, efficient |
| General Isothiocyanate Synthesis | Aromatic amines | CS₂, K₂CO₃, Na₂S₂O₈ (alternative method) | Room temperature, aqueous/organic biphasic | Moderate | Alternative route using carbon disulfide and oxidants |
Research Findings and Practical Considerations
- The thiophosgene method remains the most widely used due to its straightforwardness and reliability.
- Continuous flow methods are gaining traction for industrial-scale synthesis, offering improved safety and yield.
- Alternative methods involving carbon disulfide and oxidation (e.g., potassium persulfate) exist but are less common for this specific compound.
- The presence of electron-withdrawing groups such as trifluoromethyl and bromo substituents can influence reaction rates and yields, necessitating optimization of reaction conditions.
- Purity of the final product is critical due to its sensitivity and application in further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-trifluoromethylphenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various organometallic compounds. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as primary amines, secondary amines, and alcohols are used. These reactions are often performed at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while addition reactions with amines can produce thiourea derivatives .
Scientific Research Applications
Anticancer Properties
2-Bromo-4-TFPI has shown promising anticancer activities in various studies. Its mechanism involves the induction of apoptosis in cancer cells through interactions with specific cellular pathways. Research indicates that it can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For example, studies have demonstrated its potential when combined with DNA-damaging agents to inhibit tumor cell growth effectively .
Biochemical Studies
The compound is frequently utilized in proteomics and biochemical studies due to its ability to modify proteins through thiocyanation. This modification can alter protein function and stability, providing insights into cellular processes and disease mechanisms. Its reactivity allows for the synthesis of derivatives that may exhibit improved biological properties or novel functionalities .
Inhibitory Effects on Pathogens
Recent research has highlighted the potential of 2-Bromo-4-TFPI against various pathogens, particularly Mycobacterium tuberculosis. Studies suggest that this compound can interfere with the metabolic pathways of the bacteria, leading to reduced viability and growth inhibition under specific conditions . This positions it as a candidate for further development in tuberculosis treatment strategies.
Case Study 1: Combination Therapy in Cancer Treatment
A study explored the effects of 2-Bromo-4-TFPI when combined with standard chemotherapeutics on various cancer cell lines, including breast and lung cancers. The results indicated a synergistic effect that enhanced cell death compared to monotherapy. This suggests that incorporating 2-Bromo-4-TFPI could improve treatment outcomes for patients .
Case Study 2: Antimycobacterial Activity
In another investigation, researchers assessed the efficacy of 2-Bromo-4-TFPI against Mycobacterium tuberculosis using both in vitro and in vivo models. The compound exhibited significant bactericidal activity under specific growth conditions, indicating its potential as a novel therapeutic option for tuberculosis treatment .
Mechanism of Action
The mechanism of action of 2-Bromo-4-trifluoromethylphenylisothiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Bromo-4-trifluoromethylphenylisothiocyanate with structurally related phenylisothiocyanates:
*Estimated based on substituent contributions.
Key Observations:
- Molar Mass : The trifluoromethyl group increases the molar mass (~270 g/mol) compared to analogs with lighter substituents (e.g., Cl, F).
- Lipophilicity : The -CF₃ group enhances lipophilicity (higher XLogP) relative to -Cl or -F analogs, suggesting greater membrane permeability in biological systems.
- Electronic Effects : -CF₃ is a stronger electron-withdrawing group than -Cl or -F, which may accelerate nucleophilic reactions at the isothiocyanate group.
Biological Activity
2-Bromo-4-trifluoromethylphenylisothiocyanate is a member of the isothiocyanate family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered attention in various fields such as medicinal chemistry and agrochemicals due to its unique structural features, particularly the trifluoromethyl group which enhances reactivity.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 292.09 g/mol. The presence of the isothiocyanate functional group (-N=C=S) is critical for its biological activity.
The biological activity of isothiocyanates, including this compound, is primarily attributed to their ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to apoptosis or altered signaling pathways.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines, revealing notable inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Induction of apoptosis |
| HeLa | 20.5 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Isothiocyanates are recognized for their antimicrobial properties. Preliminary studies indicate that this compound shows activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These results highlight its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases .
Case Studies
- Cytotoxicity Study : A recent study involving various isothiocyanates highlighted the superior efficacy of this compound compared to other derivatives in inducing apoptosis in cancer cells.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as a potential natural preservative in food products.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-bromo-4-trifluoromethylphenylisothiocyanate with high purity?
- Methodology : Optimize reaction conditions by controlling stoichiometry (e.g., bromine substitution and thiocyanate coupling steps) and temperature (typically 0–5°C to minimize side reactions). Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) followed by recrystallization from dichloromethane/hexane mixtures ensures >95% purity. Characterization via H/C NMR should confirm the absence of unreacted intermediates like 2-bromo-4-trifluoromethylaniline, while HPLC-MS verifies molecular ion peaks .
Q. How can spectroscopic techniques differentiate this compound from structurally similar brominated aryl isothiocyanates?
- Methodology :
- NMR : The deshielded aromatic proton signals (δ 7.5–8.2 ppm) and trifluoromethyl group (F NMR: δ -60 to -65 ppm) are diagnostic. Thiocyanate (-NCS) groups exhibit characteristic IR stretches at 2050–2100 cm.
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion cluster at m/z 294–296 (Br isotope pattern) and fragment peaks corresponding to Br loss .
Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?
- Methodology : Use slow vapor diffusion with a solvent pair (e.g., DCM/pentane) at 4°C. For challenging cases, microseeding or gradient cooling (1°C/hour) improves crystal quality. SHELXT or SHELXL software can resolve space groups and refine structures, particularly for heavy atoms like bromine .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, CF) influence the reactivity of the isothiocyanate group in nucleophilic additions?
- Methodology : Perform kinetic studies using amines/thiols as nucleophiles in polar aprotic solvents (THF, DMF). Monitor reaction progress via H NMR or in situ IR. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution, showing enhanced electrophilicity at the NCS group due to CF and Br substituents .
Q. What computational approaches predict the compound’s electronic properties and non-covalent interactions in supramolecular assemblies?
- Methodology : Employ DFT (e.g., ωB97X-D/def2-TZVP) to calculate electrostatic potential surfaces and Hirshfeld charges. For crystal packing analysis, use CrystalExplorer to map π-π (CF-aryl) and halogen-bonding (Br···S) interactions. ORTEP-3 visualizes thermal ellipsoids and validates intermolecular distances .
Q. How can contradictory spectroscopic data (e.g., anomalous F shifts) be resolved in derivatives of this compound?
- Methodology : Cross-validate using F-H HOESY NMR to detect through-space coupling between CF and adjacent protons. For ambiguous cases, X-ray crystallography provides definitive structural evidence. Redundant refinement in SHELXL (with Hirshfeld atom refinement) resolves disorder in heavy-atom positions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
